molecular formula C20H21N3O4 B2378832 2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide CAS No. 496054-95-6

2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide

Cat. No. B2378832
M. Wt: 367.405
InChI Key: DXPKOMCHKUAXCF-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide, also known as BNPA, is a compound that has been widely studied in the field of medicinal chemistry. It is a small molecule that has shown potential as a therapeutic agent for a variety of diseases.

Scientific Research Applications

1. Receptor Binding Properties and Structure-Activity Relationships

A series of compounds, including analogues of 2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide, were synthesized and evaluated for their binding properties to σ1 and σ2 receptors. The research found that the compounds showed a higher affinity for σ1 compared to σ2 receptors. Furthermore, structural modifications to these compounds revealed the influence of electrostatic properties on the σ1 receptor binding affinity. This study provides valuable insights into the structural factors that govern receptor affinity, aiding the design of compounds with targeted receptor activity (Huang et al., 2001) (Huang et al., 2001).

2. Antibacterial Activity

Research into N-substituted phenyl acetamide benzimidazole derivatives, closely related to 2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide, has shown promising antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA). One derivative demonstrated potency significantly higher than the standard drug Sultamicillin against MRSA, highlighting the potential of such compounds in developing new antibacterial drugs (Chaudhari et al., 2020).

3. Pancreatic Lipase Inhibitors

A series of 2-(carbazol-3-yl)-2-oxoacetamide analogues, related structurally to 2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide, were synthesized and evaluated for their pancreatic lipase inhibitory activity. These studies identified compounds with significant inhibitory activity, providing insights into the potential therapeutic applications of such compounds in managing conditions like obesity and hyperlipidemia (Sridhar et al., 2017).

4. Anthelmintic Activity

Compounds structurally similar to 2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide have been synthesized and studied for anthelmintic activity. These studies revealed that certain derivatives exhibit significant activity against Indian earthworms, suggesting potential applications in the development of new anthelmintic agents (Tajane et al., 2021).

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-19(21-17-7-4-8-18(14-17)23(26)27)20(25)22-11-9-16(10-12-22)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPKOMCHKUAXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide

Synthesis routes and methods

Procedure details

The title compound is prepared from N-(3-nitro-phenyl)-oxalamic acid and 4-benzyl-piperidine according to the method described in Example 1c. Melting Point: 138-140° C. (diethylether)
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